Homoisocarbacyclin

Prostacyclin analog design SAR chemical stability

Homoisocarbacyclin (CAS 130377-59-2, molecular formula C₂₆H₃₆O₅, molecular weight 428.6 g/mol) is a fully synthetic prostacyclin (PGI₂) analog belonging to the cis-bicyclo[4.3.0]nonene structural class. It is the parent scaffold of the homoisocarbacyclin series, which are homologated derivatives of isocarbacyclin featuring a ring-expanded core.

Molecular Formula C26H36O5
Molecular Weight 428.6 g/mol
CAS No. 130377-59-2
Cat. No. B135982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoisocarbacyclin
CAS130377-59-2
Synonymshomoisocarbacyclin
Molecular FormulaC26H36O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3
InChIInChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1
InChIKeyAPARNMGVZWWLMV-ZEYCUZRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoisocarbacyclin (CAS 130377-59-2) – Chemical Identity and Pharmacological Class


Homoisocarbacyclin (CAS 130377-59-2, molecular formula C₂₆H₃₆O₅, molecular weight 428.6 g/mol) is a fully synthetic prostacyclin (PGI₂) analog belonging to the cis-bicyclo[4.3.0]nonene structural class. It is the parent scaffold of the homoisocarbacyclin series, which are homologated derivatives of isocarbacyclin featuring a ring-expanded core [1]. The compound was designed to mimic the pharmacophoric features of natural prostacyclin while eliminating the chemically labile enol ether moiety responsible for PGI₂’s extremely short half-life, thereby achieving enhanced chemical stability and, in optimized analogs, oral bioavailability [2]. Representative derivatives such as TY-11223 have been characterized as potent IP receptor agonists with platelet aggregation inhibitory, vasodilatory, and cytoprotective properties [3].

Why Generic Prostacyclin Analogs Cannot Substitute for Homoisocarbacyclin in Targeted Research


Not all prostacyclin receptor agonists are functionally interchangeable. While compounds such as isocarbacyclin (TEI-7165/TEI-9090), beraprost sodium, and carbacyclin (ZK 36 374) all activate the IP receptor pathway, they differ significantly in ring-system architecture, metabolic stability, selectivity profile, duration of action, and tissue-specific efficacy [1]. Homoisocarbacyclin uniquely occupies a cis-bicyclo[4.3.0]nonene scaffold obtained by ring expansion of isocarbacyclin’s bicyclo[3.3.0]octane core, a structural modification that fundamentally alters receptor-interaction geometry and pharmacokinetics [2]. Crucially, the homoisocarbacyclin series has demonstrated gastric anti-ulcer activity that is not reported for isocarbacyclin or carbacyclin, and lead analog TY-11223 exhibits a long-lasting pharmacological profile with reported selectivity between anti-platelet and hemodynamic effects that differs from beraprost [1][3]. These distinctions make direct substitution untenable in preclinical programs requiring consistent IP receptor pharmacology with defined tissue selectivity.

Quantitative Differentiation Evidence: Homoisocarbacyclin vs. Closest Prostacyclin Analog Comparators


Structural Differentiation: Ring-Expanded Bicyclo[4.3.0]nonene Core vs. Isocarbacyclin’s [3.3.0]octane Core

Homoisocarbacyclin is structurally distinguished from isocarbacyclin by a one-carbon ring expansion: the bicyclo[3.3.0]octane nucleus of isocarbacyclin is enlarged to a cis-bicyclo[4.3.0]non-2-ene or non-3-ene system [1]. This alteration replaces the isocarbacyclin core (C₂₁H₃₄O₄, MW 350.5 g/mol) with the homoisocarbacyclin core (C₂₆H₃₆O₅, MW 428.6 g/mol), introducing an additional methylene group and modifying the spatial orientation of the α- and ω-side chains [1]. The ring expansion was a deliberately designed strategy to enhance chemical stability beyond that achieved by isocarbacyclin while preserving IP receptor agonism [2].

Prostacyclin analog design SAR chemical stability

Oral Bioavailability Differentiation: Orally Active Homoisocarbacyclin Analog vs. Parenterally Restricted PGI₂

Natural prostacyclin (PGI₂) has no oral bioavailability and an extremely short plasma half-life (<3 minutes), limiting its utility to continuous intravenous infusion [1]. The homoisocarbacyclin analog TY-11223 represents a breakthrough by demonstrating consistent pharmacological activity after both intravenous and oral administration in preclinical models [2]. In platelet aggregation inhibition assays, TY-11223 given orally showed potent and long-lasting anti-aggregatory effects, indicating significant gastrointestinal absorption, acceptable pre-systemic metabolic stability, and sustained target engagement [2].

Oral bioavailability platelet aggregation PK

Functional Selectivity: Anti-Platelet vs. Hemodynamic Activity Separation in TY-11223 Relative to Beraprost-Class Agents

The 1993 Narita et al. comprehensive SAR study identified TY-11223 as the lead homoisocarbacyclin analog exhibiting 'good selectivity in biological actions' [1]. The Japanese patent JPH01110644 further specifies that homoisocarbacyclin analogs possess 'weakly blood pressure lowering action, properly increasing action on blood flow and high selectivity for inhibitory action on blood platelet aggregation' [2]. This contrasts with beraprost sodium, a first-generation orally active prostacyclin analog, which in at least one study showed IC₅₀ values of 0.2–0.5 nM for platelet aggregation inhibition (U46619-induced) but also produces clinically significant systemic hypotension, suggesting a less favorable selectivity window [3][4].

Selectivity platelet aggregation blood pressure IP agonist

Unique Anti-Ulcer Efficacy: Homoisocarbacyclin Analogs Exhibit Gastric Cytoprotection Not Evident in Isocarbacyclin

Multiple homoisocarbacyclin derivatives, including the 3-oxa homoisocarbacyclin analog (compound 4) and additional derivatives synthesized in the 1989–1993 program, were 'shown to be potently active in inhibiting gastric ulcer' in preclinical models [1][2]. This anti-ulcer activity was consistently reported across three independent homoisocarbacyclin derivatives evaluated in the series [2]. By contrast, the published pharmacological profiles of isocarbacyclin (TEI-7165/TEI-9090) and carbacyclin focus primarily on anti-platelet, vasodilatory, and neuroprotective endpoints, without evidence of gastric cytoprotective activity in standard ulcer models [3].

Anti-ulcer gastric cytoprotection mucosal defense

Synthetic Accessibility: Scalable Corey-Lactone-Based Route Enabling Systematic Derivative Generation

The homoisocarbacyclin synthetic strategy was designed for modular efficiency: starting from the versatile Corey lactone chiral intermediate, a general synthetic route was established enabling systematic access to multiple homoisocarbacyclin analogs with stereochemical and regiochemical control [1]. The 1993 full paper describes synthesis of a comprehensive series of analogs from a common intermediate, demonstrating the scaffold's suitability for parallel library generation [2]. Disclosed in a Japanese-language KAKEN research report, the synthetic program completed synthesis of three target homoisocarbacyclin derivatives and identified compound 2 as superior in 'metabolic stability and separation of pharmacological actions' [3].

Chemical synthesis Corey lactone scalability analog libraries

Prioritized Application Scenarios for Homoisocarbacyclin Scaffolds Based on Differentiated Evidence


IP Receptor Pharmacology with Tissue-Level Selectivity: Platelet Inhibition vs. Vascular Tone Studies

For research programs investigating prostacyclin receptor signaling in platelet-rich plasma and vascular smooth muscle preparations, homoisocarbacyclin analogs (particularly TY-11223) provide a pharmacological tool with documented selectivity between anti-platelet efficacy and blood-pressure lowering effects [1][2]. This property is not identically recapitulated by beraprost (which causes clinically limiting hypotension) or isocarbacyclin (which lacks explicit selectivity documentation). Study designs requiring clean dissection of IP receptor-mediated anti-thrombotic activity from vasodilatory responses should prioritize homoisocarbacyclin-based compounds over first-generation orally active prostacyclin mimetics [1].

Gastrointestinal Cytoprotection and Anti-Ulcer Drug Discovery Programs

The consistent anti-ulcer efficacy of multiple homoisocarbacyclin derivatives across independent studies in rat gastric ulcer models is a property unique to this scaffold class among prostacyclin analogs [3][4]. Isocarbacyclin, carbacyclin, and beraprost have no published evidence of gastric mucosal protective activity. Industrial or academic programs targeting NSAID-induced gastropathy, stress ulcer prophylaxis, or mucosal defense mechanisms should select homoisocarbacyclin scaffolds as the starting point for medicinal chemistry optimization, as they provide the only validated gastric cytoprotective phenotype within the prostacyclin mimetic family [4].

Oral Bioavailability Studies in Chronic Rodent Disease Models

The demonstrated oral activity of TY-11223 addresses the critical limitation of natural PGI₂ (no oral bioavailability, ultra-short half-life) and avoids the prodrug activation complexity of isocarbacyclin methyl ester (TEI-9090), which requires esterase-dependent conversion to its active free acid form (TEI-7165) [5][6]. For chronic dosing studies in rodent models of thrombosis, pulmonary hypertension, or ischemic stroke—where repeated parenteral administration is impractical—the homoisocarbacyclin scaffold offers a direct-acting, orally bioavailable alternative with documented long-lasting pharmacological effect [5].

Medicinal Chemistry SAR Expansion Programs Requiring a Modular, Scalable Synthetic Route

The homoisocarbacyclin scaffold is accessed via a general, Corey-lactone-based synthetic strategy that has been validated across multiple analog series with defined stereo- and regiochemical control [3][7]. This modularity supports systematic SAR exploration of the α-chain, ω-chain, and bicyclic core modifications. For medicinal chemistry groups building IP agonist libraries, the homoisocarbacyclin core provides a versatile, synthetically tractable template with four independently addressable diversification vectors (C-3 substitution, ω-side chain modification, 3-oxa insertion, and ring-system substitution), surpassing the limited modification scope of isocarbacyclin's more constrained bicyclo[3.3.0]octane core [7].

Quote Request

Request a Quote for Homoisocarbacyclin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.